molecular formula C8H12F2 B012717 1,1-Difluoro-2-methyl-2-(2-methylcyclopropyl)cyclopropane CAS No. 110808-52-1

1,1-Difluoro-2-methyl-2-(2-methylcyclopropyl)cyclopropane

Cat. No. B012717
M. Wt: 146.18 g/mol
InChI Key: RHCMZWCTSVCJPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Difluoro-2-methyl-2-(2-methylcyclopropyl)cyclopropane, also known as DFMCC, is a cyclopropane compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. DFMCC is a highly reactive molecule that contains two fluorine atoms and a cyclopropane ring, making it an ideal candidate for various chemical reactions and synthesis methods. In

Mechanism Of Action

The mechanism of action of 1,1-Difluoro-2-methyl-2-(2-methylcyclopropyl)cyclopropane is not fully understood, but it is believed to involve the interaction of the fluorine atoms and the cyclopropane ring with various biological targets. 1,1-Difluoro-2-methyl-2-(2-methylcyclopropyl)cyclopropane has been shown to inhibit the activity of certain enzymes and proteins, including acetylcholinesterase and cyclooxygenase, which are involved in various physiological processes.

Biochemical And Physiological Effects

1,1-Difluoro-2-methyl-2-(2-methylcyclopropyl)cyclopropane has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective properties. In animal studies, 1,1-Difluoro-2-methyl-2-(2-methylcyclopropyl)cyclopropane has been shown to reduce inflammation and pain, as well as protect against neuronal damage caused by oxidative stress.

Advantages And Limitations For Lab Experiments

1,1-Difluoro-2-methyl-2-(2-methylcyclopropyl)cyclopropane has several advantages for lab experiments, including its high reactivity, stability, and ease of synthesis. However, it also has some limitations, including its toxicity and potential for side reactions.

Future Directions

There are several future directions for research involving 1,1-Difluoro-2-methyl-2-(2-methylcyclopropyl)cyclopropane, including the development of new synthetic methods and the exploration of its potential applications in drug discovery and materials science. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of 1,1-Difluoro-2-methyl-2-(2-methylcyclopropyl)cyclopropane, as well as its potential toxicity and side effects.

Synthesis Methods

1,1-Difluoro-2-methyl-2-(2-methylcyclopropyl)cyclopropane can be synthesized using several methods, including the reaction of 1,1-difluoro-2-chloro-2-(2-methylcyclopropyl)cyclopropane with a strong base such as potassium tert-butoxide in the presence of a solvent such as dimethyl sulfoxide. Another method involves the reaction of 1,1-difluoro-2-methylcyclopropane with 2-methylcyclopropylmagnesium bromide in the presence of a catalyst such as copper iodide. These methods result in the formation of 1,1-Difluoro-2-methyl-2-(2-methylcyclopropyl)cyclopropane with a high yield and purity.

Scientific Research Applications

1,1-Difluoro-2-methyl-2-(2-methylcyclopropyl)cyclopropane has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1,1-Difluoro-2-methyl-2-(2-methylcyclopropyl)cyclopropane has been investigated as a potential drug candidate due to its ability to inhibit the activity of certain enzymes and proteins. In materials science, 1,1-Difluoro-2-methyl-2-(2-methylcyclopropyl)cyclopropane has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic synthesis, 1,1-Difluoro-2-methyl-2-(2-methylcyclopropyl)cyclopropane has been utilized as a versatile reagent for the preparation of various functionalized compounds.

properties

CAS RN

110808-52-1

Product Name

1,1-Difluoro-2-methyl-2-(2-methylcyclopropyl)cyclopropane

Molecular Formula

C8H12F2

Molecular Weight

146.18 g/mol

IUPAC Name

1,1-difluoro-2-methyl-2-(2-methylcyclopropyl)cyclopropane

InChI

InChI=1S/C8H12F2/c1-5-3-6(5)7(2)4-8(7,9)10/h5-6H,3-4H2,1-2H3

InChI Key

RHCMZWCTSVCJPE-UHFFFAOYSA-N

SMILES

CC1CC1C2(CC2(F)F)C

Canonical SMILES

CC1CC1C2(CC2(F)F)C

synonyms

1,1-Bicyclopropyl,2,2-difluoro-1,2-dimethyl-(9CI)

Origin of Product

United States

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